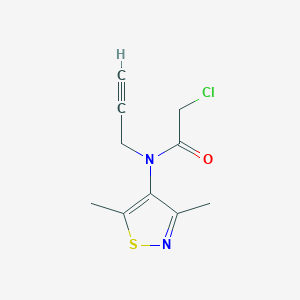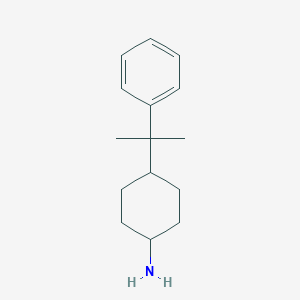
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C15H23N It is an amine, specifically a primary amine, characterized by the presence of a cyclohexane ring substituted with a phenylpropan-2-yl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropan-2-yl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-phenylpropan-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of the corresponding imine intermediate. The process is carried out under controlled pressure and temperature conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Phenylpropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Propan-2-yl)cyclohexan-1-amine: Similar structure but lacks the phenyl group.
2-(Propan-2-yl)cyclohexan-1-amine: Similar structure but with a different substitution pattern on the cyclohexane ring.
4-(2-Phenylethyl)cyclohexan-1-amine: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine is unique due to the presence of both a phenyl group and a propan-2-yl group on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Propriétés
Numéro CAS |
88247-37-4 |
|---|---|
Formule moléculaire |
C15H23N |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
4-(2-phenylpropan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H23N/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-7,13-14H,8-11,16H2,1-2H3 |
Clé InChI |
FJIFMJQISUYDMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCC(CC1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


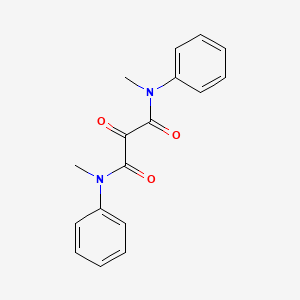


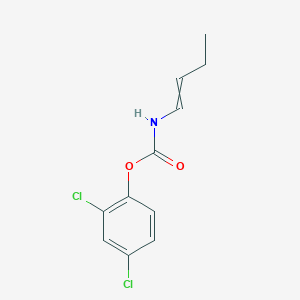
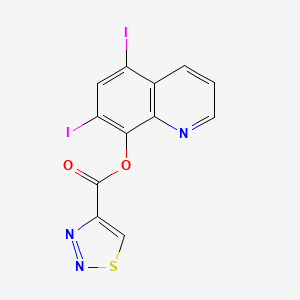
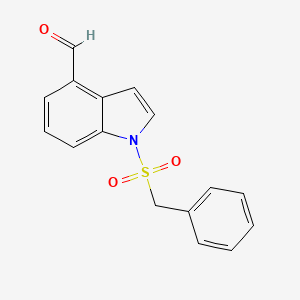
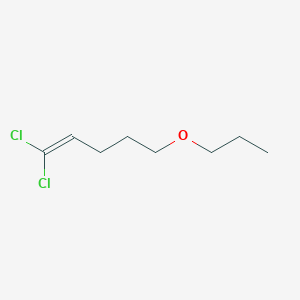
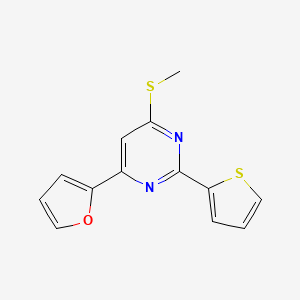
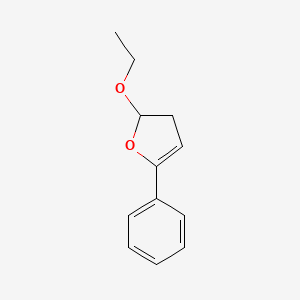
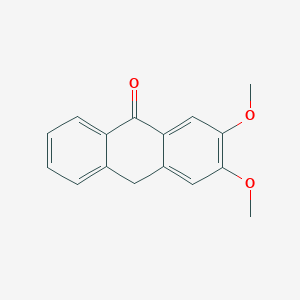
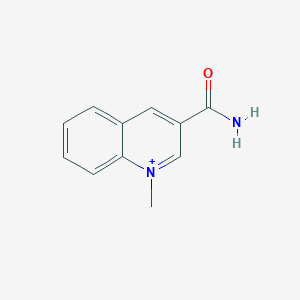
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
